

Introduction: The Biphenyl Carboxylic Acid Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1473559

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The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, serving as a rigid, aromatic scaffold that can orient functional groups in a well-defined three-dimensional space.[1][2] When functionalized with a carboxylic acid, as in the case of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** (CAS No. 720-73-0), the resulting molecule becomes a critical building block for a diverse range of applications. Biphenyl carboxylic acid derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[3][4]

This guide provides a comprehensive overview of the essential characterization techniques for **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid**. As Senior Application Scientists, we recognize that robust and reproducible characterization is the bedrock of scientific integrity. Therefore, this document moves beyond simple data presentation to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for confirming the identity, purity, and stability of this key chemical entity.

Part 1: Foundational Physicochemical Properties

A thorough understanding of a compound's basic properties is the first step in any research or development workflow. These parameters influence everything from reaction conditions and formulation to storage and handling.

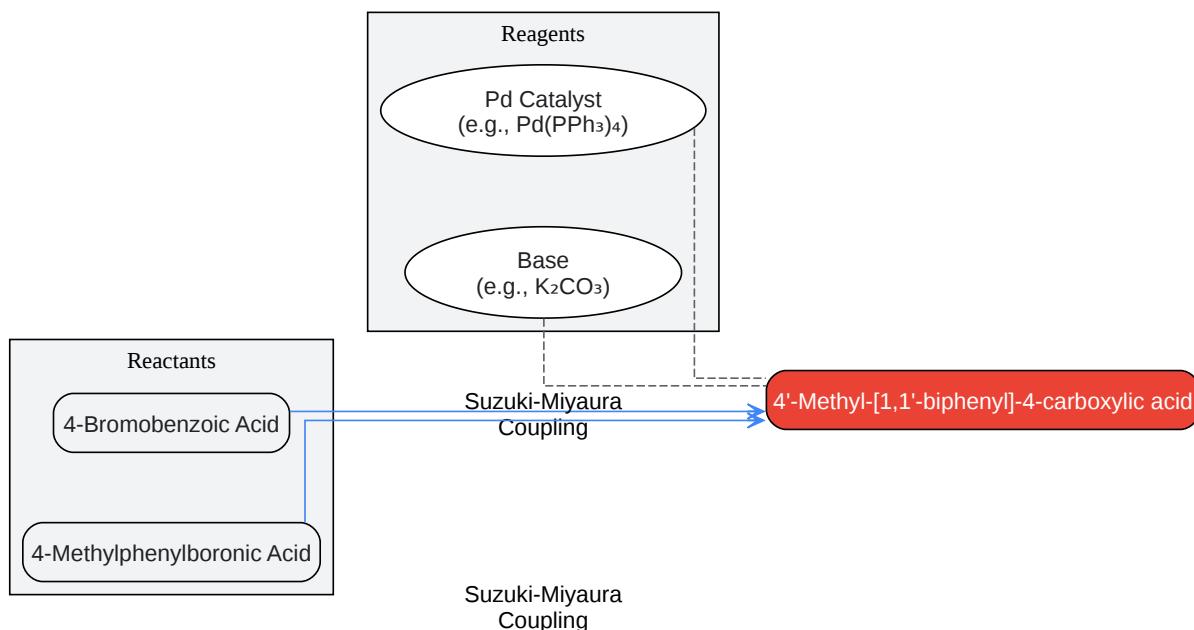
Property	Value	Source(s)
IUPAC Name	4-(4-methylphenyl)benzoic acid	[5]
CAS Number	720-73-0	[6] [7]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[5] [6]
Molecular Weight	212.24 g/mol	[5] [7]
Appearance	White to off-white solid	[6]
Melting Point	252-253 °C	[6]
pKa (Predicted)	4.23 ± 0.10	[6]
XLogP3	3.9	[5]
SMILES	Cc1ccc(cc1)c1ccc(cc1)C(=O)O	[6]
InChIKey	RZOCCLOTCXINRG-UHFFFAOYSA-N	[5] [6]

Part 2: Synthetic Provenance and Impurity Profiling

The method of synthesis directly impacts the purity profile of the final compound. For drug development professionals, understanding potential process-related impurities is critical for regulatory compliance and safety. The most prevalent and scalable method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[2\]](#)[\[8\]](#)

Typical Synthetic Route: Suzuki-Miyaura Coupling

This reaction involves the coupling of an aryl halide (4-bromobenzoic acid) with an aryl boronic acid (4-methylphenylboronic acid) in the presence of a palladium catalyst and a base.



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Fig 1: General workflow for Suzuki-Miyaura synthesis.

Expert Insight on Purity: The primary impurities to monitor are unreacted starting materials, homocoupled byproducts (biphenyl-4,4'-dicarboxylic acid and 4,4'-dimethylbiphenyl), and residual palladium catalyst. Regulatory guidelines often require palladium levels to be below 10 ppm in active pharmaceutical ingredients, making chromatographic purity assessment and elemental analysis essential.

Part 3: Spectroscopic Identity Confirmation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following protocols are designed to yield high-quality, reproducible data for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Expected Spectral Features:

- ^1H NMR (in DMSO-d₆): The spectrum is expected to be highly characteristic. The aromatic region (approx. 7.30-8.10 ppm) will show signals for 8 protons, likely appearing as a set of overlapping doublets or multiplets corresponding to the two distinct substituted benzene rings. The methyl group protons will present as a sharp singlet around 2.40 ppm. The carboxylic acid proton will appear as a very broad singlet at a downfield shift, typically >12 ppm.
- ^{13}C NMR (in DMSO-d₆): The spectrum should display 11 distinct signals (accounting for symmetry). Key signals include the carboxylic carbon (~167 ppm), four quaternary carbons in the aromatic region, six aromatic CH carbons, and the methyl carbon (~21 ppm).

Protocol for NMR Analysis:

- Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids). Ensure complete dissolution.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, it provides definitive evidence of the carboxylic acid moiety.

Expected Spectral Features: The IR spectrum is dominated by the carboxylic acid functional group.^[9]

- **O-H Stretch:** A very broad and strong absorption band from approximately 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.^[10]
- **C=O Stretch:** A strong, sharp absorption band around 1680-1710 cm^{-1} . Conjugation with the biphenyl system lowers the frequency from a typical saturated carboxylic acid.^[9]
- **C-H Stretches:** Aromatic C-H stretches appear just above 3000 cm^{-1} , while the methyl C-H stretches appear just below 3000 cm^{-1} .
- **C=C Stretches:** Aromatic ring stretching vibrations will be visible in the 1600-1450 cm^{-1} region.

Protocol for FT-IR Analysis (ATR Method):

- **Instrument Preparation:** Record a background spectrum on the clean, empty attenuated total reflectance (ATR) crystal.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm^{-1} , co-adding at least 16 scans.
- **Data Processing:** The resulting spectrum is typically displayed in transmittance or absorbance. The background is automatically subtracted by the instrument software.

Mass Spectrometry (MS)

MS provides information about the mass of the molecule and its fragmentation patterns, further confirming its identity and molecular weight.

Expected Spectral Features:

- Molecular Ion ($M^{+ \cdot}$): In electron ionization (EI-MS), the spectrum should show a clear molecular ion peak at $m/z = 212$.[\[5\]](#)
- Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, $m/z = 195$) and the loss of the entire carboxyl group (-COOH, $m/z = 167$), leading to the 4-methylbiphenyl cation.

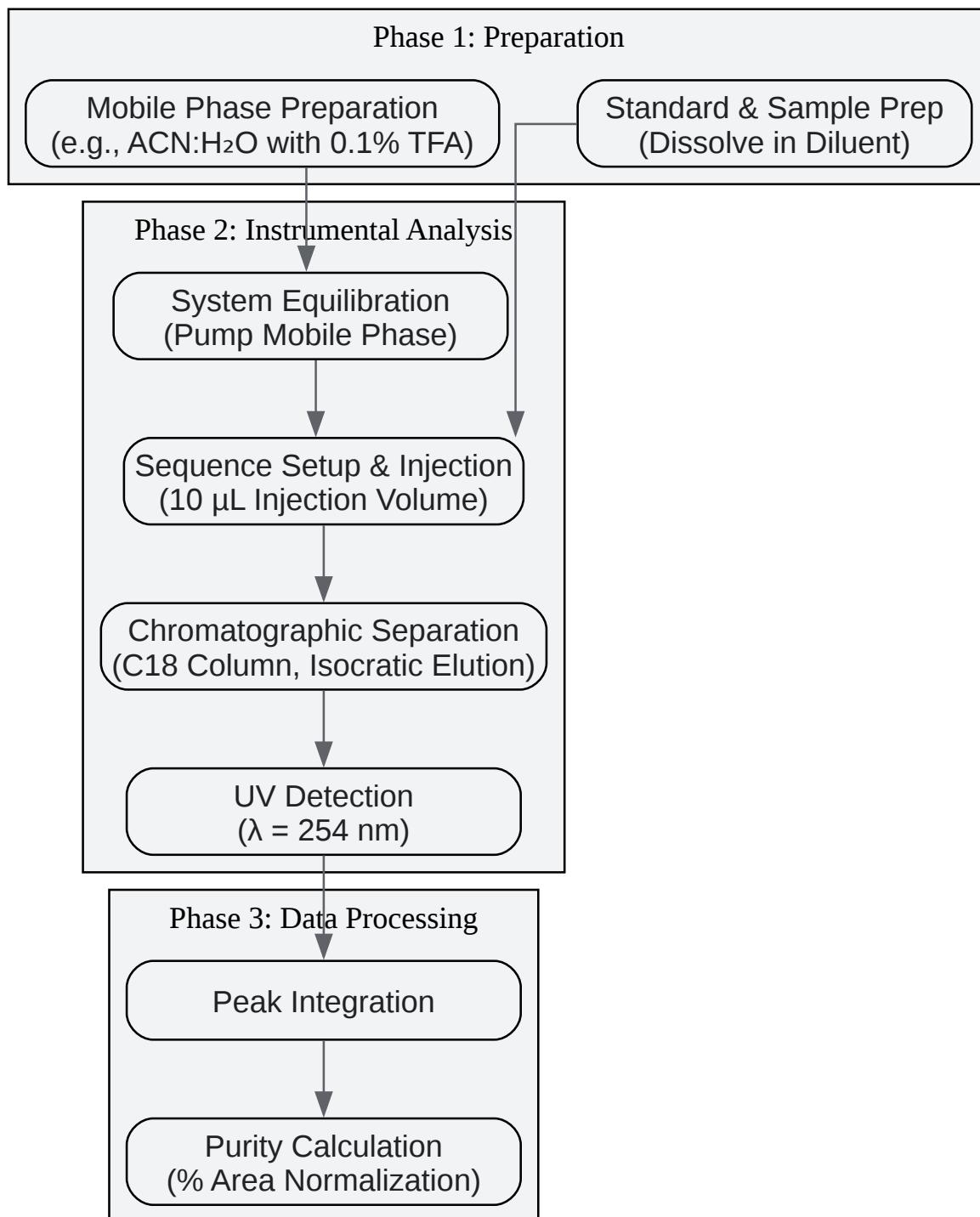
Protocol for GC-MS Analysis:

- Derivatization (Optional but Recommended): To improve volatility and peak shape, the carboxylic acid can be esterified (e.g., to its methyl ester). However, direct analysis is possible.
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.
- GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Injection: Inject 1 μ L of the solution in split mode.
 - Temperature Program: Start at a moderate temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.
- MS Conditions:
 - Ionization: Use standard electron ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern to expected values.

Part 4: Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[\[11\]](#)

Method Rationale: A reversed-phase HPLC (RP-HPLC) method is ideal for this molecule. The non-polar biphenyl backbone will interact strongly with the non-polar stationary phase (like C18), while the polar carboxylic acid group will provide sufficient polarity for elution with a standard polar mobile phase (e.g., acetonitrile/water).[\[12\]](#)



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Fig 2: Standard workflow for RP-HPLC purity analysis.

Protocol for RP-HPLC Purity Analysis:

- Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is critical for protonating the carboxylic acid, ensuring a single species is analyzed and improving peak shape. Filter and degas the mobile phase.
- Standard/Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., a 50:50 mix of acetonitrile and water) at a concentration of ~1.0 mg/mL. Prepare the analytical sample at ~0.5 mg/mL from this stock.
- HPLC Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Detection: UV absorbance at 254 nm.
- Data Analysis: Equilibrate the column for at least 30 minutes. Inject the sample and record the chromatogram for a sufficient time to elute any late-eluting impurities (e.g., 20 minutes). Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Conclusion

The robust characterization of **4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid** requires a multi-faceted analytical approach. By systematically applying NMR for structural elucidation, FT-IR for functional group confirmation, MS for molecular weight verification, and HPLC for purity assessment, researchers can establish a comprehensive and reliable profile of this important

chemical building block. The protocols and insights provided in this guide are designed to ensure scientific integrity and support the seamless progression of research and development activities.

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